![molecular formula C17H16O4S2 B14199150 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol CAS No. 923267-56-5](/img/structure/B14199150.png)
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol is an organic compound characterized by the presence of furan and benzene rings, along with sulfanyl and diol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol typically involves the reaction of furan-2-ylmethyl sulfanyl derivatives with a benzene-1,2-diol precursor. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfanyl and diol groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the furan and benzene rings can interact with various biomolecules, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Shares the furan-2-ylmethyl sulfanyl group but differs in the benzene ring substitution pattern.
5-Furan-2yl[1,3,4]oxadiazole-2-thiol: Contains a furan ring and a thiol group but has a different core structure.
Lansoprazole sulfide: Features a sulfanyl group and a benzene ring but with different substituents.
Propriétés
Numéro CAS |
923267-56-5 |
|---|---|
Formule moléculaire |
C17H16O4S2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3,4-bis(furan-2-ylmethylsulfanyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C17H16O4S2/c1-11-8-14(18)15(19)17(23-10-13-5-3-7-21-13)16(11)22-9-12-4-2-6-20-12/h2-8,18-19H,9-10H2,1H3 |
Clé InChI |
HHNNEFZISKYWMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1SCC2=CC=CO2)SCC3=CC=CO3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


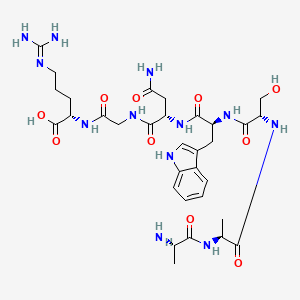
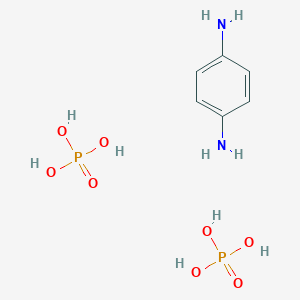
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)


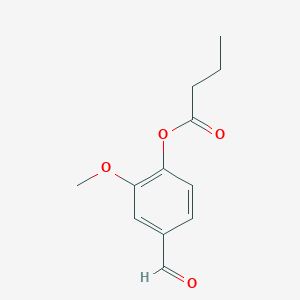
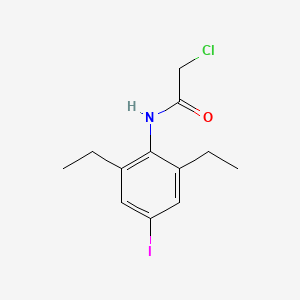
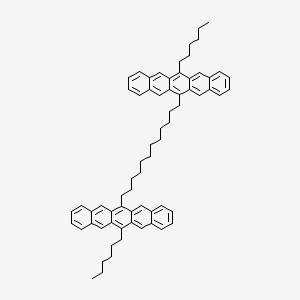
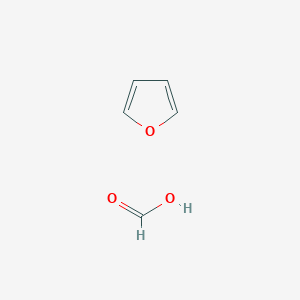
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
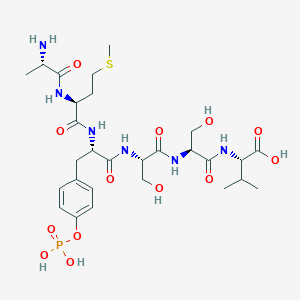
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)

